5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole
Description
The compound 5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole is a heterocyclic molecule featuring:
- A 1H-indole core substituted at the 5-position.
- A piperidin-1-ylmethyl linker connecting the indole to a 5-methoxypyrimidin-2-yloxy moiety.
Properties
IUPAC Name |
5-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-24-17-11-21-19(22-12-17)25-16-5-8-23(9-6-16)13-14-2-3-18-15(10-14)4-7-20-18/h2-4,7,10-12,16,20H,5-6,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGSUPOQHXFWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the piperidine ring and the methoxypyrimidine group. Common reagents used in these reactions include indole derivatives, piperidine, and methoxypyrimidine precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
1.2. Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Product/Application | Reference |
|---|---|---|---|---|
| Indole NH (1H-position) | Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated derivatives (e.g., kinase inhibitors)1 | |
| Piperidine oxygen | Demethylation | BBr₃, CH₂Cl₂, −78°C → rt | Hydroxy intermediate (for further coupling)2 | |
| Methoxypyrimidine | Nucleophilic substitution | Amines, Pd catalysis, microwave | Pyrimidine-modified analogs3 | |
| Methylene linker | Oxidation | KMnO₄, acidic conditions | Ketone derivatives (scaffold diversification)4 |
2.1. N-Alkylation of Indole NH
The indole’s NH undergoes alkylation with electrophilic agents (e.g., alkyl halides) under basic conditions. For example:
-
Reaction with iodomethane in DMF/K₂CO₃ yields N-methyl-5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole , a precursor for kinase inhibitors1.
2.2. Methoxypyrimidine Modifications
The methoxy group on the pyrimidine ring is susceptible to demethylation (e.g., using BBr₃) to generate a hydroxyl group, enabling further functionalization:
-
Post-demethylation, coupling with aryl boronic acids via Suzuki-Miyaura reactions produces biaryl derivatives with enhanced bioactivity23.
2.3. Piperidine Ring Functionalization
The piperidine’s oxygen participates in SN2 reactions. For instance:
-
Reaction with tosyl chloride forms a tosylate intermediate, which undergoes displacement with nucleophiles (e.g., amines) to yield piperidine-aminated analogs1.
3.1. Kinase Inhibition
Derivatives of this compound exhibit IC₅₀ values < 100 nM against tyrosine kinases (e.g., ALK, EGFR) due to:
-
Indole-piperidine scaffold : Facilitates hydrophobic interactions with kinase ATP-binding pockets1.
-
Methoxypyrimidine : Engages in hydrogen bonding with catalytic lysine residues3.
3.2. Antimicrobial Activity
Structural analogs demonstrate MIC values of 2–8 µg/mL against drug-resistant Staphylococcus aureus via:
Comparative Reactivity with Analogous Compounds
| Compound Class | Key Reaction | Efficacy vs. Target Compound |
|---|---|---|
| Simple Indoles | Electrophilic substitution | Lower thermal stability |
| Piperidine-Indoles | Enhanced solubility | Improved pharmacokinetics |
| Pyrimidine Hybrids | Broader enzyme inhibition | Higher selectivity |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole exhibit significant anticancer properties. The indole framework is known for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed enhanced activity against breast and colorectal cancer cell lines, suggesting potential as a lead compound for anticancer drug development .
-
Neurological Disorders
- The piperidine moiety in the compound is associated with neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems, making them potential candidates for treating conditions like depression and anxiety.
- Case Study : A study involving animal models of depression showed that administration of related piperidine derivatives resulted in significant improvements in depressive behaviors, highlighting the therapeutic potential of this class of compounds .
-
Antimicrobial Properties
- The methoxypyrimidine group has been linked to antimicrobial activity. Preliminary tests suggest that this compound could exhibit broad-spectrum activity against bacterial strains.
- Data Table : Antimicrobial Activity Against Various Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Biological Research Applications
-
Target Identification
- The compound can serve as a tool in biological research for identifying novel drug targets due to its ability to interact with specific proteins involved in disease pathways.
- Case Study : Research utilizing this compound has led to the identification of new protein targets in cancer biology, facilitating the development of targeted therapies .
-
Mechanistic Studies
- Understanding the mechanism of action is crucial for drug development. Compounds like this compound are used in mechanistic studies to elucidate pathways involved in disease processes.
- Example : Studies have shown that this compound can inhibit specific kinases involved in cancer proliferation, providing insights into its action mechanism .
Mechanism of Action
The mechanism of action of 5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key Observations :
Electronic and Pharmacokinetic Properties
| Compound | Electron-Donating/Withdrawing Groups | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Target Compound | 5-Methoxy (electron-donating) | Moderate (piperidine enhances solubility) | ~3.2 |
| 5-(6-Chloropyrimidin-4-yloxy)-1H-indole | 6-Chloro (electron-withdrawing) | Low (hydrophobic Cl) | ~3.8 |
| 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole | Pyridine (moderate electron-withdrawing) | Low (aromatic amines) | ~2.9 |
| 5-Methoxy-1H-indole | Methoxy (electron-donating) | High (small substituent) | ~2.1 |
Key Observations :
- The 5-methoxy group on the pyrimidine in the target compound likely improves metabolic stability compared to electron-withdrawing groups like chlorine .
Anticancer Activity ():
- Target Compound: Hypothesized to induce methuosis (vacuolar cell death) via pyrimidine-mediated kinase inhibition, similar to 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives .
- Chloropyrimidine Analog (): Chlorine substituents may enhance cytotoxicity but reduce selectivity due to non-specific DNA interactions.
- Pyridinyl-Pyrimidinylamino Derivative (): Demonstrated IC50 values of 0.5–2.0 μM in cancer cell lines, suggesting the target compound’s methoxy group could improve selectivity .
Kinase Inhibition (Hypothetical):
Key Observations :
Biological Activity
The compound 5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole is a complex organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.5 g/mol. Its structural features include a piperidine ring and an indole moiety, which are known to contribute to its biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including those similar to the compound . For instance, derivatives of indole have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL. The presence of specific substituents on the indole ring significantly affects this activity:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | ≤0.25 | Anti-MRSA |
| Compound B | 16 | Anti-MRSA |
| Compound C | ≤0.25 | Antifungal against C. neoformans |
These findings suggest that modifications in the structure of indoles can enhance their antimicrobial properties, which may be relevant for the compound under consideration .
2. Anti-inflammatory Activity
Indole derivatives have also been investigated for their anti-inflammatory properties. A study reported that certain indole-2-carboxamide derivatives effectively inhibited lipopolysaccharide (LPS)-induced expression of inflammatory cytokines like TNF-α and IL-6 in RAW 264.7 macrophages. The promising compounds demonstrated significant reductions in pulmonary inflammation without exhibiting toxicity:
| Compound | Cytokine Inhibition | Toxicity |
|---|---|---|
| Compound D | TNF-α, IL-6 (significant reduction) | None observed |
| Compound E | Moderate inhibition | Low toxicity |
These results indicate that the structural features of indoles could be optimized for enhanced anti-inflammatory effects .
3. Cytotoxicity Studies
While exploring the cytotoxic effects of related compounds, several studies have found that many indole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, some compounds were evaluated for their cytotoxic effects on human embryonic kidney cells (HEK293), revealing that certain modifications led to reduced toxicity while maintaining biological activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound F | 32 | HEK293 |
| Compound G | >50 | HEK293 |
The lack of significant cytotoxicity in some active compounds positions them as potential therapeutic agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of indole derivatives similar to the compound in focus:
-
Study on MRSA Inhibition :
- A series of analogues were synthesized and screened for anti-MRSA activity.
- Results indicated that halogenated analogues at specific positions on the indole ring exhibited enhanced activity.
-
Inflammation Model :
- Indole derivatives were tested in an LPS-induced inflammation model.
- Compounds showed a dose-dependent reduction in inflammatory markers without significant organ toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1H-indole, and how is regioselectivity ensured?
- Methodology :
- Coupling Reactions : Piperidine derivatives (e.g., 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine) can be coupled with indole precursors via nucleophilic substitution or reductive amination. For example, NaH in DMF facilitates indole alkylation under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) is critical for isolating intermediates, as shown in the synthesis of structurally related 4-(5-methoxy-1H-indol-1-yl)pyrimidines .
- Regioselectivity : Control of reaction temperature (e.g., reflux in n-BuOH) and stoichiometric ratios minimizes byproducts, as demonstrated in piperidine-indole coupling reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key data should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the methoxypyrimidine (δ ~3.8 ppm for OCH₃), piperidinyl protons (δ ~2.5–3.5 ppm), and indole NH (δ ~11–12 ppm). Reference data from structurally similar compounds (e.g., 5-HT7 agonists) for cross-validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~422).
- Melting Point : Compare with analogs (e.g., 131–133°C for pyrimidine-indole hybrids) to assess purity .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine vs. piperazine or pyrimidine substituents) impact the compound’s biological activity and selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the methoxypyrimidine with other heterocycles (e.g., pyridine or benzothiazole) and evaluate binding affinity via in vitro assays. For instance, 5-HT7 agonists show IC₅₀ shifts when substituents on the piperazine ring are altered .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., serotonin receptors). Compare with known ligands like 4-[4-(2-chlorobenzyl)piperazino]-1H-indole .
Q. What computational approaches predict the pharmacokinetic properties (e.g., oral bioavailability) of this compound?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), topological polar surface area (~75 Ų), and bioavailability scores. Reference studies on chromeno-pyrimidines, where computational results align with experimental data .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) to assess passive diffusion .
Q. How can contradictions in biological data (e.g., conflicting IC₅₀ values across studies) be systematically addressed?
- Methodology :
- Assay Standardization : Use uniform protocols (e.g., radioligand binding assays with consistent ATP concentrations) to minimize variability.
- Meta-Analysis : Compare datasets from analogs like Bisindolylmaleimide inhibitors, where assay conditions (e.g., cell line, incubation time) significantly alter results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
